1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18856965
InChI: InChI=1S/C11H11ClO4/c12-6-8(13)5-7-3-1-2-4-9(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16)
SMILES:
Molecular Formula: C11H11ClO4
Molecular Weight: 242.65 g/mol

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one

CAS No.:

Cat. No.: VC18856965

Molecular Formula: C11H11ClO4

Molecular Weight: 242.65 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one -

Specification

Molecular Formula C11H11ClO4
Molecular Weight 242.65 g/mol
IUPAC Name 2-[2-(3-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid
Standard InChI InChI=1S/C11H11ClO4/c12-6-8(13)5-7-3-1-2-4-9(7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16)
Standard InChI Key YYCYMAFNYGWBNH-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CC(=O)CCl)C(C(=O)O)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Functional Groups

The molecular formula of 1-(2-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-2-one is C₁₁H₁₁ClO₄, with a molecular weight of 242.65 g/mol. Key functional groups include:

  • Ketone (C=O): Located at the second carbon of the propane chain.

  • Carboxylic acid (-COOH) and hydroxyl (-OH): Part of the carboxy(hydroxy)methyl substituent on the phenyl ring.

  • Chlorine atom: Attached to the third carbon of the propane chain.

The ortho substitution pattern on the phenyl ring introduces steric hindrance, potentially influencing reactivity in electrophilic substitution reactions .

Spectral Data

Hypothetical spectral signatures, inferred from analogous compounds, include:

  • ¹H NMR (CDCl₃):

    • δ 7.25–7.91 (m, aromatic protons),

    • δ 4.50–4.70 (s, -OH and -COOH, exchangeable),

    • δ 3.40–3.60 (m, -CH₂Cl),

    • δ 2.80–3.00 (q, ketone-adjacent CH₂).

  • IR (cm⁻¹):

    • 1700–1750 (C=O stretch, ketone and carboxylic acid),

    • 2500–3300 (broad, -OH and -COOH).

Synthesis and Industrial Production

Proposed Synthetic Routes

While no direct synthesis protocols for this compound are documented, plausible pathways include:

Friedel-Crafts Acylation

  • Starting material: 2-(Carboxy(hydroxy)methyl)benzene.

  • Acylation: Reaction with chloroacetyl chloride in the presence of AlCl₃ to introduce the 3-chloropropan-2-one moiety.

  • Workup: Acidic hydrolysis to yield the final product.

Oxidation of Alcohol Intermediates

  • Chlorination: 3-Chloro-1-(2-(hydroxymethyl)phenyl)propan-2-ol treated with an oxidizing agent (e.g., KMnO₄) to form the ketone .

  • Carboxylic acid formation: Subsequent oxidation of the hydroxymethyl group to a carboxylic acid.

Industrial Optimization

Key parameters for scaling production:

  • Catalyst selection: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

  • Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

  • Temperature control: Maintain below 100°C to prevent decarboxylation .

Chemical Reactivity and Mechanisms

Nucleophilic Attacks

The ketone group undergoes nucleophilic addition reactions with:

  • Grignard reagents: Forming tertiary alcohols.

  • Hydrazine: Producing hydrazones for further cyclization.

Electrophilic Substitution

The ortho-substituted phenyl ring participates in electrophilic substitutions (e.g., nitration, sulfonation), though steric hindrance may limit reactivity compared to para-substituted analogs.

Acid-Base Reactions

The carboxylic acid group can:

  • Form salts with bases (e.g., NaOH → sodium carboxylate).

  • Undergo esterification with alcohols under acidic conditions .

Applications in Scientific Research

Pharmaceutical Intermediate

  • Anticancer agents: Chlorinated ketones are precursors for kinase inhibitors.

  • Antibiotics: Functional groups enable conjugation with β-lactam scaffolds.

Material Science

  • Polymer crosslinkers: Reactivity with diols or diamines forms stable networks.

  • Coordination chemistry: Carboxylic acid group binds metal ions for catalyst design .

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